Cas no 2138096-04-3 ((3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine)

(3-Azidophenyl)methyl 2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine is a multifunctional amine derivative featuring an azido phenyl group and a trifluoroethyl moiety. Its structural design enables applications in click chemistry, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to the reactive azide functionality. The presence of the trifluoroethyl group enhances lipophilicity and metabolic stability, making it useful in medicinal chemistry and bioconjugation. The tertiary amine backbone allows for further functionalization, expanding its utility in ligand design and material science. This compound is particularly valuable in the synthesis of bioactive molecules, imaging probes, and polymer modifications, where selective reactivity and stability under physiological conditions are required.
(3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine structure
2138096-04-3 structure
Product name:(3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
CAS No:2138096-04-3
MF:C12H16F3N5
MW:287.284152030945
CID:5905527
PubChem ID:165510532

(3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine Chemical and Physical Properties

Names and Identifiers

    • (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine
    • EN300-1179388
    • 2138096-04-3
    • [(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
    • Inchi: 1S/C12H16F3N5/c1-17-5-6-20(9-12(13,14)15)8-10-3-2-4-11(7-10)18-19-16/h2-4,7,17H,5-6,8-9H2,1H3
    • InChI Key: ATWDPRPTKFYUGR-UHFFFAOYSA-N
    • SMILES: FC(CN(CC1C=CC=C(C=1)N=[N+]=[N-])CCNC)(F)F

Computed Properties

  • Exact Mass: 287.13578002g/mol
  • Monoisotopic Mass: 287.13578002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.6Ų
  • XLogP3: 3.4

(3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1179388-250mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
250mg
$1262.0 2023-10-03
Enamine
EN300-1179388-500mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
500mg
$1316.0 2023-10-03
Enamine
EN300-1179388-1000mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
1000mg
$1371.0 2023-10-03
Enamine
EN300-1179388-1.0g
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
1g
$0.0 2023-06-08
Enamine
EN300-1179388-5000mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
5000mg
$3977.0 2023-10-03
Enamine
EN300-1179388-100mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
100mg
$1207.0 2023-10-03
Enamine
EN300-1179388-10000mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
10000mg
$5897.0 2023-10-03
Enamine
EN300-1179388-50mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
50mg
$1152.0 2023-10-03
Enamine
EN300-1179388-2500mg
[(3-azidophenyl)methyl][2-(methylamino)ethyl](2,2,2-trifluoroethyl)amine
2138096-04-3
2500mg
$2688.0 2023-10-03

Additional information on (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine

Comprehensive Analysis of (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine (CAS No. 2138096-04-3)

The compound (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine (CAS No. 2138096-04-3) is a highly specialized chemical entity that has garnered significant attention in recent years due to its unique structural features and potential applications. This molecule combines an azido functional group with a trifluoroethylamine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research. Researchers and industry professionals are increasingly exploring its utility in click chemistry, bioconjugation, and drug discovery, aligning with the growing demand for innovative chemical tools in life sciences.

One of the key reasons for the rising interest in CAS No. 2138096-04-3 is its compatibility with bioorthogonal chemistry. The azide group in the compound enables efficient reactions with alkynes, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This property is critical for labeling biomolecules, such as proteins and nucleic acids, without interfering with native biological processes. As the field of targeted drug delivery and molecular imaging expands, the demand for such reagents is expected to surge.

In addition to its role in bioconjugation, (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine exhibits intriguing physicochemical properties. The presence of a trifluoroethyl group enhances its lipophilicity, which can be advantageous in modulating the pharmacokinetic profiles of drug candidates. This feature is particularly relevant in the context of CNS drug development, where blood-brain barrier penetration is a critical challenge. Recent studies have highlighted the potential of fluorinated compounds in improving drug bioavailability, making this compound a valuable asset in medicinal chemistry.

The synthesis and characterization of CAS No. 2138096-04-3 have been documented in several peer-reviewed publications, underscoring its reproducibility and stability under standard laboratory conditions. Its compatibility with a wide range of solvents and reagents further enhances its appeal as a building block for complex molecular architectures. For researchers working on peptide modifications or small-molecule probes, this compound offers a reliable and efficient route to introduce functional diversity.

From an industrial perspective, the scalability of (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine is a significant advantage. Manufacturers are increasingly focusing on sustainable and cost-effective production methods, and this compound aligns well with those goals. Its applications extend beyond academia, with potential uses in diagnostic reagents, material science, and even agrochemicals. As the chemical industry shifts toward greener practices, the demand for multifunctional intermediates like this is likely to grow.

In conclusion, CAS No. 2138096-04-3 represents a fascinating intersection of chemistry and biology. Its unique structure, combined with its versatility in click chemistry and drug design, positions it as a compound of enduring interest. Whether you are a synthetic chemist, a pharmaceutical researcher, or a materials scientist, understanding the properties and applications of this molecule can open new avenues for innovation. As the scientific community continues to explore its potential, (3-azidophenyl)methyl2-(methylamino)ethyl(2,2,2-trifluoroethyl)amine is poised to play a pivotal role in advancing multiple disciplines.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD